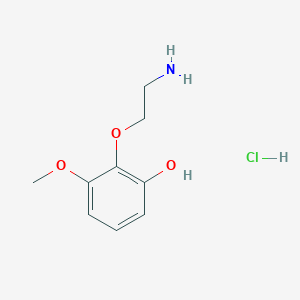

2-(2-aminoethoxy)-3-methoxyphenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethoxy)-3-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-8-4-2-3-7(11)9(8)13-6-5-10;/h2-4,11H,5-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXJXXHNHAHVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)-3-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-chloroethylamine displaces the chlorine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)-3-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(2-aminoethoxy)-3-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)-3-methoxyphenol hydrochloride involves its interaction with various molecular targets. The aminoethoxy group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The methoxyphenol group can participate in electron transfer reactions, influencing redox processes within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4- and 5-Substituted Analogs

Positional isomers of the target compound, such as 4-(2-aminoethoxy)-3-methoxyphenol (CAS: 1076198-80-5) and 5-(2-aminoethoxy)-3-methoxyphenol (CAS: 1076198-81-6), exhibit distinct electronic and steric properties due to variations in substituent placement .

- In contrast, the 3-methoxy/5-aminoethoxy arrangement in the 5-substituted isomer may reduce conjugation efficiency.

- Biological Relevance : These isomers are critical in optimizing drug-target interactions, as substituent positioning influences binding affinity in enzyme inhibitors or receptor modulators .

Functional Group Variations

2-(2-Methoxyphenoxy)ethylamine Hydrochloride (CAS: 64464-07-9)

- Structure: Replaces the hydroxyl group with a methoxy-substituted phenoxy ether.

- Key Differences: Acidity: The absence of a phenol group reduces acidity (pKa ~10 vs. phenol’s ~9.95), impacting solubility and hydrogen-bonding capacity. Applications: Used in peptide synthesis and as a precursor for antihypertensive agents, highlighting the role of ether linkages in metabolic stability .

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

- Structure : Features an ethylamine chain directly attached to the aromatic ring.

- Key Differences :

Substituent Effects on Lipophilicity and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| 2-(2-Aminoethoxy)-3-methoxyphenol HCl | C₉H₁₄ClNO₃ | 219.67 | 1.2 | ~50 (water) | Phenol, 3-methoxy, aminoethoxy |

| 2-(2-Aminoethoxy)-1,3-dimethylbenzene HCl | C₁₀H₁₆ClNO | 217.69 | 2.8 | ~10 (water) | 1,3-dimethyl, aminoethoxy |

| 2-(2-Methoxyphenoxy)ethylamine HCl | C₉H₁₄ClNO₂ | 215.67 | 1.5 | ~30 (water) | Phenoxy ether, methoxy |

*logP values estimated via fragment-based methods.

Data compiled from .

- Dimethylbenzene Derivative () : The absence of a hydroxyl group increases logP by 1.6 units, enhancing membrane permeability but reducing aqueous solubility. This makes it more suitable for CNS-targeting drugs.

- Phenolic vs. Ether Linkages: The target compound’s phenol group improves water solubility (~50 mg/mL) compared to the dimethylbenzene analog (~10 mg/mL), critical for intravenous formulations .

PROTAC® Research ()

The target compound serves as a VHL ligand conjugate in PROTACs, leveraging its aminoethoxy group for covalent linkage to E3 ubiquitin ligase. Analogs like (S,R,S)-VL285 Phenol-C2-NH2 hydrochloride (Sigma-Aldrich) incorporate similar motifs but with methylthiazole and isoindolinone groups for enhanced proteasome recruitment .

Agricultural Chemistry ()

Aminoethoxyvinyl glycine hydrochloride (aviglycine HCl, CAS: 55720-26-8) shares the aminoethoxy functional group but integrates it into an amino acid backbone. It inhibits ethylene biosynthesis, contrasting with the target compound’s role in protein degradation .

Biological Activity

2-(2-aminoethoxy)-3-methoxyphenol hydrochloride, also known as a derivative of the methoxyphenol family, has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting data in structured formats.

- IUPAC Name : this compound

- Molecular Formula : C10H15ClN2O3

- Molecular Weight : 248.69 g/mol

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets, including:

- Antioxidant Activity : The compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : It has shown efficacy against a range of bacterial strains by disrupting cell membrane integrity.

- Anticancer Activity : The compound may induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle events.

Antioxidant Activity

Research indicates that compounds with a methoxyphenol core structure demonstrate significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its antibacterial potency.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. Notably, it has shown promising results in inducing apoptosis in breast cancer cells (MDA-MB-231) and other tumor types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

Case Studies

-

Antioxidant Efficacy Study :

In a study evaluating the antioxidant capacity using the DPPH assay, this compound exhibited an IC50 value of 15 µM, indicating its potential as a therapeutic agent against oxidative stress-related diseases . -

Antimicrobial Activity Assessment :

A comparative study on the antimicrobial effects of various phenolic compounds highlighted that this compound was more effective than standard antibiotics against Staphylococcus aureus, suggesting its utility in treating resistant infections . -

Cancer Cell Line Studies :

In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to significant decreases in cell viability and increased markers of apoptosis (e.g., cleaved caspase-3) after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.